

# Spectral Data Analysis of 4-Amino-3-methoxybenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2486-69-3

Cat. No.: B104335

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## Introduction

4-Amino-3-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is fundamental for its identification, purity assessment, and the elucidation of its role in chemical reactions. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Amino-3-methoxybenzoic acid. The data presented herein is a combination of predicted values based on established spectroscopic principles and data from structurally analogous compounds, in the absence of readily available, comprehensive experimental spectra in peer-reviewed literature.

## Chemical Structure

Figure 1. The chemical structure of 4-Amino-3-methoxybenzoic acid.

Molecular Formula:  $C_8H_9NO_3$  Molecular Weight: 167.16 g/mol CAS Number: **2486-69-3**

## Predicted Spectral Data

The following tables summarize the predicted spectral data for 4-Amino-3-methoxybenzoic acid. These predictions are derived from the analysis of substituent effects on the benzene

ring, drawing comparisons with structurally related molecules such as vanillic acid and aniline.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for 4-Amino-3-methoxybenzoic acid

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.5 - 7.6	d	1H	H-6
~7.4	dd	1H	H-2
~6.8	d	1H	H-5
~3.9	s	3H	-OCH <sub>3</sub>
~4.0 - 5.0 (broad)	s	2H	-NH <sub>2</sub>
~12.0 - 13.0 (broad)	s	1H	-COOH

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for 4-Amino-3-methoxybenzoic acid

Chemical Shift ( $\delta$ ) ppm	Assignment
~168	C=O
~150	C-3
~148	C-4
~124	C-1
~123	C-6
~115	C-5
~112	C-2
~56	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4-Amino-3-methoxybenzoic acid

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (Carboxylic acid), N-H stretch (Amine)
3000 - 2850	Medium	C-H stretch (Aromatic and - OCH <sub>3</sub> )
~1680	Strong	C=O stretch (Carboxylic acid)
~1620	Medium	N-H bend (Amine)
~1590, ~1500	Medium to Strong	C=C stretch (Aromatic ring)
~1250	Strong	C-O stretch (Aryl ether)
~1200	Medium	C-N stretch (Aryl amine)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 4-Amino-3-methoxybenzoic acid

m/z	Interpretation
167	[M] <sup>+</sup> (Molecular Ion)
150	[M - NH <sub>3</sub> ] <sup>+</sup>
122	[M - COOH] <sup>+</sup>
107	[M - COOH - CH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for solid aromatic compounds like 4-Amino-3-methoxybenzoic acid.

### NMR Spectroscopy

- Sample Preparation:

- Weigh approximately 10-20 mg of 4-Amino-3-methoxybenzoic acid.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- $^1H$  NMR Acquisition:
  - Spectrometer: A 400 MHz or higher field NMR spectrometer.
  - Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  - Number of Scans: 16 to 64, depending on sample concentration.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: Typically -2 to 12 ppm.
  - Temperature: 298 K.
- $^{13}C$  NMR Acquisition:
  - Spectrometer: A 100 MHz or higher field NMR spectrometer.
  - Pulse Program: Standard proton-decoupled  $^{13}C$  experiment (e.g., 'zgpg30' on Bruker instruments).
  - Number of Scans: 1024 to 4096, due to the low natural abundance of  $^{13}C$ .
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: Typically 0 to 220 ppm.
  - Temperature: 298 K.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Thoroughly dry both the 4-Amino-3-methoxybenzoic acid sample and potassium bromide (KBr) powder in an oven to remove any moisture.
  - In an agate mortar and pestle, grind 1-2 mg of the sample into a very fine powder.
  - Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.
  - Transfer the mixture to a pellet press die.
  - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
- FTIR Analysis:
  - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
  - Mode: Transmission.
  - Scan Range: 4000 to 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16 to 32.
  - Acquire a background spectrum of the empty sample compartment before analyzing the sample pellet.

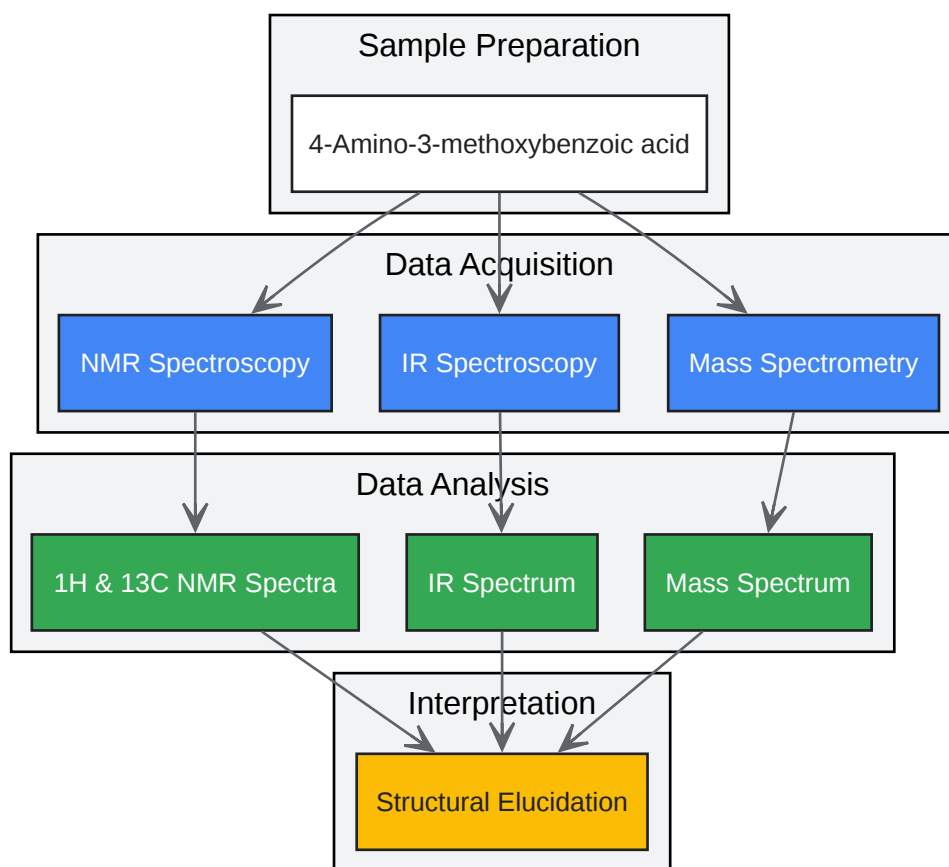
## Mass Spectrometry (MS)

- Sample Preparation:
  - Prepare a dilute solution of 4-Amino-3-methoxybenzoic acid (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

- Mass Analysis:
  - Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
  - Ionization Mode: Positive ion mode is typically used for this class of compounds.
  - Mass Range: Scan a mass-to-charge ( $m/z$ ) range that includes the expected molecular ion (e.g.,  $m/z$  50-300).
  - Fragmentation Analysis (MS/MS): If further structural information is required, the molecular ion ( $m/z$  167) can be isolated and subjected to collision-induced dissociation (CID) to observe the characteristic fragment ions.

## Data Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound.



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Caption: General workflow for spectral data acquisition and analysis.

This guide serves as a foundational resource for the spectral analysis of 4-Amino-3-methoxybenzoic acid. Researchers are encouraged to perform their own experimental validation of the predicted data presented herein.

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